1-(1-Aminocyclobutyl)-2-methylprop-2-en-1-one
Description
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
1-(1-aminocyclobutyl)-2-methylprop-2-en-1-one |
InChI |
InChI=1S/C8H13NO/c1-6(2)7(10)8(9)4-3-5-8/h1,3-5,9H2,2H3 |
InChI Key |
ZZRHETLJJHXPPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)C1(CCC1)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Aminocyclobutyl Intermediate
The aminocyclobutyl moiety is generally prepared via ring formation or functional group transformations on cyclobutane derivatives. A common approach involves:
- Starting from cyclobutyl precursors, such as cyclobutanone or cyclobutyl halides
- Introduction of the amino group via nucleophilic substitution or reductive amination
- Protection/deprotection steps to handle the amine functionality during subsequent reactions
For example, similar cyclobutyl amines have been synthesized by converting bromocyclobutanes to the corresponding amines through substitution with ammonia or amines under controlled conditions, followed by purification steps involving acid-base extraction and crystallization to isolate the free amine.
Formation of the α,β-Unsaturated Ketone (2-methylprop-2-en-1-one) Moiety
The propenone portion can be introduced via:
- Aldol condensation of acetone derivatives with appropriate aldehydes or ketones to form the α,β-unsaturated ketone system
- Oxidation of allylic alcohols to the corresponding enones using reagents such as EDCI in mixed solvents (toluene/DMSO) with acidic catalysts
This step requires careful control of reaction conditions (temperature 5–30 °C) and solvents (acetonitrile, ethyl acetate) to maximize yield and minimize side reactions.
Coupling of Aminocyclobutyl and Propenone Units
The key step is the coupling of the aminocyclobutyl intermediate with the α,β-unsaturated ketone precursor:
- Peptide coupling reagents such as carbodiimides (e.g., EDCI) and additives like 1-hydroxybenzotriazole hydrate (HOBt) are employed to facilitate amide bond formation or related coupling reactions.
- The reaction is typically performed in polar aprotic solvents such as acetonitrile or ethyl acetate.
- Use of a tertiary amine base (e.g., 2,6-lutidine) helps to precipitate salt forms of intermediates and improve reaction efficiency.
- Reaction monitoring by HPLC ensures completion, with typical reaction times around 17 hours at room temperature (19–22 °C).
Workup and Purification
- The reaction mixture is washed sequentially with aqueous acidic and basic solutions (e.g., 2.5% HCl, 1% HCl, K2CO3, KHCO3) to remove impurities and excess reagents.
- Organic layers are dried over MgSO4 and concentrated under reduced pressure.
- Crystallization from solvents such as heptanes at low temperatures (0–10 °C) affords the pure product as a white solid.
- Drying under vacuum at 75 °C overnight ensures removal of residual solvents and yields high-purity material.
Data Table: Summary of Key Reaction Parameters
| Step | Reagents/Conditions | Solvents | Temperature (°C) | Reaction Time | Notes |
|---|---|---|---|---|---|
| Aminocyclobutyl formation | Ammonia or amine substitution | Not specified | Ambient | Variable | Acid-base extraction for purification |
| Propenone formation | Oxidation with EDCI, dichloroacetic acid | Toluene/DMSO | Ambient | Hours | Controlled oxidation of allylic alcohol |
| Coupling reaction | EDCI, HOBt, 2,6-lutidine (base) | Acetonitrile, EtOAc | 5–30 | ~17 hours | Polar aprotic solvents, monitored by HPLC |
| Workup | Sequential washes (HCl, K2CO3, KHCO3) | Ethyl acetate, water | Ambient | Minutes | Removal of impurities |
| Purification | Crystallization from heptanes | Heptanes | 0–10 | 30–50 minutes | Vacuum drying at 75 °C overnight |
Additional Notes from Literature
- The use of L-α-methylbenzylamine salts in intermediate formation can lead to impurities due to side reactions with solvents such as isopropyl acetate; thus, alternative counterions or free acid forms are preferred to improve purity and yield.
- The stereochemistry of intermediates is critical; four stereoisomers exist for related compounds, and selective preparation of the desired isomer requires careful control of reaction conditions.
- The presence of basic nitrogen atoms in the reaction mixture can influence coupling efficiency and impurity profiles.
- Related compounds with cycloalkyl amines and α,β-unsaturated ketones have been studied for biological activity, indicating the importance of high-purity synthesis for pharmaceutical applications.
Chemical Reactions Analysis
1-(1-Aminocyclobutyl)-2-methylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of suitable nucleophiles.
Cyclization: Intramolecular cyclization can be achieved under specific conditions to form different cyclic structures.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1-Aminocyclobutyl)-2-methylprop-2-en-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biological processes and as a precursor for biologically active molecules.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1-Aminocyclobutyl)-2-methylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act as a modulator of enzyme activity or as a ligand for certain receptors.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Features
The compound’s unique cyclobutyl-amine group distinguishes it from structurally related enones. Below is a comparative analysis with key analogs:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
